molecular formula C20H32N4O2 B2924404 1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894030-52-5

1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2924404
CAS No.: 894030-52-5
M. Wt: 360.502
InChI Key: CQHLAIQITKHEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C20H32N4O2 and its molecular weight is 360.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urea Biosensors for Detecting and Quantifying Urea Concentration

Urea biosensors have been developed to detect and quantify urea concentration in various applications. These biosensors use enzyme urease as a bioreceptor element and incorporate different nanoparticles and conducting polymers to enhance sensitivity and stability. Such biosensors are critical for diagnosing diseases related to abnormal urea levels in the human body and have applications in the fishery, dairy, food preservation, and agriculture sectors (Botewad et al., 2021).

Synthesis of Organic Carbonates from Urea

The synthesis of organic carbonates from urea through alcoholysis is an area of significant interest due to the green nature of organic carbonates and their applications in producing monomers, polymers, surfactants, plasticizers, and fuel additives. This process utilizes inexpensive and abundant raw materials and presents a method for CO2 utilization and sequestration, highlighting urea's role in sustainable chemical synthesis (Shukla & Srivastava, 2017).

Urea in Ruminant Nutrition

Urea is used as a non-protein nitrogen source in ruminants' diets, offering an economical alternative for feed proteins. Research into urea utilization by ruminants focuses on its metabolism and regulation by rumen bacterial urease, underpinning strategies to improve the efficiency of urea use in livestock nutrition (Jin et al., 2018).

Urease Inhibitors in Medicine

Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria. Research in this area explores various chemical classes for their urease inhibitory activity, aiming to develop new treatments with fewer side effects than existing options (Kosikowska & Berlicki, 2011).

Urea in Drug Design

Urea derivatives are incorporated into small molecules for drug design, leveraging their hydrogen bonding capabilities to modulate the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This research highlights urea's importance as a structural motif in medicinal chemistry (Jagtap et al., 2017).

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-5-23(6-2)11-7-10-21-20(26)22-17-13-19(25)24(14-17)18-9-8-15(3)16(4)12-18/h8-9,12,17H,5-7,10-11,13-14H2,1-4H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHLAIQITKHEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.